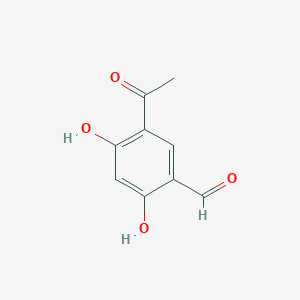

5-Acetyl-2,4-dihydroxybenzaldehyde

CAS No.:

Cat. No.: VC14169589

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8O4 |

|---|---|

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 5-acetyl-2,4-dihydroxybenzaldehyde |

| Standard InChI | InChI=1S/C9H8O4/c1-5(11)7-2-6(4-10)8(12)3-9(7)13/h2-4,12-13H,1H3 |

| Standard InChI Key | PCKQJTULGHNLAO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C=C(C(=C1)C=O)O)O |

Introduction

Chemical Identity and Structure

5-Acetyl-2,4-dihydroxybenzaldehyde is a benzaldehyde derivative with the following characteristics:

Its structure includes a benzene ring with hydroxyl groups at positions 2 and 4, an aldehyde group at position 1, and an acetyl group at position 5. This substitution pattern confers reactivity for further functionalization.

The synthesis of 2,4-dihydroxybenzaldehyde intermediates often employs the Vilsmeier-Haack reaction, followed by acetylation. For example, resorcinol (1,3-dihydroxybenzene) reacts with a Vilsmeier reagent (e.g., POCl₃/DMF) to form a formamidinium salt, which is hydrolyzed to yield 2,4-dihydroxybenzaldehyde. Subsequent acetylation could introduce the acetyl group at position 5 .

Physical and Chemical Properties

Biological Activity

While direct studies on 5-Acetyl-2,4-dihydroxybenzaldehyde are sparse, its structural analogs exhibit notable bioactivity:

Related Compounds and Mechanisms

The hydroxyl and aldehyde groups in 5-Acetyl-2,4-dihydroxybenzaldehyde may contribute to redox activity or binding to biological targets like heat shock proteins. Further studies are needed to validate its pharmacological potential.

Applications in Research and Industry

5-Acetyl-2,4-dihydroxybenzaldehyde is primarily used as an intermediate in organic synthesis:

Key Applications

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with biological targets.

-

Derivative Synthesis: Explore novel heterocycles or Schiff bases for enhanced bioactivity.

-

Toxicity Profiling: Assess cytotoxicity and genotoxicity in vitro and in vivo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume